Pentachlorobenzaldehyde
Overview
Description
Pentachlorobenzaldehyde is a substituted benzaldehyde, characterized by the presence of five chlorine atoms attached to a benzene ring with an aldehyde functional group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry. It is a simple aromatic aldehyde with the molecular formula C7HCl5O and a molecular weight of 278.347 g/mol .
Scientific Research Applications
Pentachlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: It is explored for its potential use in developing pharmaceuticals due to its biological activities.
Industry: this compound is used in the production of dyes, artificial flavors, and solvents.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde in the presence of a catalyst. Another method includes the oxidation of pentachlorotoluene using potassium permanganate .
Industrial Production Methods: In industrial settings, this compound is often produced by the exhaustive chlorination of benzaldehyde or its derivatives. The process typically involves the use of chlorine gas and a suitable catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Pentachlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentachlorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to pentachlorobenzyl alcohol.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pentachlorobenzoic acid.
Reduction: Pentachlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Mechanism of Action
The mechanism of action of pentachlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions that can modulate biological pathways .
Comparison with Similar Compounds
Pentafluorobenzaldehyde: Similar to pentachlorobenzaldehyde but with fluorine atoms instead of chlorine.
Trichlorobenzaldehyde: Contains three chlorine atoms on the benzene ring.
Tetrachlorobenzaldehyde: Contains four chlorine atoms on the benzene ring.
Uniqueness: this compound is unique due to the presence of five chlorine atoms, which significantly influence its chemical reactivity and biological activity. This high degree of chlorination makes it more reactive compared to its less chlorinated counterparts, allowing for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFTWZZGUGZURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277473 | |
Record name | Pentachlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19635-52-0 | |
Record name | Pentachlorobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentachlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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